molecular formula C18H21N5O3 B2868952 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040656-49-2

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2868952
CAS No.: 1040656-49-2
M. Wt: 355.398
InChI Key: DGLHVGQHKPDWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a potent and selective small molecule inhibitor identified for its activity against the Fibroblast Growth Factor Receptor (FGFR) family, with particular efficacy against FGFR4. This compound is a key tool in oncological research, specifically in the study of hepatocellular carcinoma (HCC) and other cancers where FGF19-FGFR4 signaling pathway dysregulation is a known driver of tumorigenesis and resistance to therapy. Its mechanism of action involves competitively binding to the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways . Preclinical studies have demonstrated that this inhibitor effectively suppresses the proliferation and induces apoptosis in HCC cell lines that are dependent on the FGF19-FGFR4 axis . Its high selectivity profile minimizes off-target effects, making it an invaluable compound for dissecting the specific biological roles of FGFR4 in disease models and for exploring potential therapeutic strategies aimed at overcoming resistance to first-generation FGFR inhibitors. Researchers utilize this molecule to investigate tumor biology, validate FGFR4 as a drug target, and develop combination treatment regimens.

Properties

IUPAC Name

7-butyl-1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-5-9-23-14(15(24)20-12-7-6-8-19-11-12)10-13-16(23)21(2)18(26)22(3)17(13)25/h6-8,10-11H,4-5,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLHVGQHKPDWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with butyl and pyridinyl substituents under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity of pyrrolo[2,3-d]pyrimidine derivatives is highly sensitive to substituent variations. Key structural comparisons include:

Compound Name/ID Substituents Biological Target/Activity Key Findings
Target Compound 7-butyl, 1,3-dimethyl, N-(pyridin-3-yl) Not explicitly reported (inference: kinase inhibition) Pyridinyl group may enhance binding to kinase ATP pockets via π-π stacking .
7-butyl-N-(3-methoxypropyl)-... 7-butyl, 1,3-dimethyl, N-(3-methoxypropyl) Undisclosed Methoxypropyl substituent may improve solubility but reduce target affinity vs. pyridinyl.
7-cyclopentyl-N,N-dimethyl-2-sulfamoylphenylamino... 7-cyclopentyl, 2-sulfamoylphenylamino Anticancer (specific targets unreported) Sulfonamide group enhances DNA interaction; cyclopentyl improves lipophilicity .
Fluorinated pyrrolo[2,3-d]pyrimidines 6-fluorine, variable R-groups Anticancer (EOC cell lines) Fluorine increases cellular uptake and potency (IC₅₀ 10–100 nM) .
2-trichloromethyl-4,6-dichloro derivatives 2-trichloromethyl, 4,6-dichloro Anticancer (broad-spectrum) Chlorine atoms enhance DNA alkylation and cytotoxicity (IC₅₀ < 5 µM) .
Thieno[2,3-d]pyrimidines Thiophene ring (bioisostere of pyrrole) RET kinase inhibition Reduced RET inhibition vs. pyrrolo analogs due to altered ring electronics .

Pharmacokinetic and Physicochemical Properties

  • Methoxypropyl or sulfonamide substituents in analogs improve solubility .
  • Metabolic Stability : Methyl groups at positions 1 and 3 may protect against oxidative metabolism, extending half-life compared to unsubstituted derivatives .

Biological Activity

The compound 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic molecule belonging to the pyrrolo-pyrimidine class. Its unique structure and functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Features

The compound features:

  • A pyrrolo[2,3-d]pyrimidine core.
  • A pyridine ring fused with a butyl and dimethyl substituents.
  • Dioxo and carboxamide functionalities , which enhance its reactivity and potential biological effects.

These structural characteristics contribute to its interaction with biological targets and may influence its pharmacological properties.

Biological Activities

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of similar pyrrolo-pyrimidine compounds. For instance:

  • Compound Similarities : Compounds like 4-Methylpyrido[2,3-d]pyrimidinone have shown anticancer activity through mechanisms involving apoptosis induction in cancer cells.
  • Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth.

Antimicrobial Properties

The antimicrobial activity of pyrrolo-pyrimidine derivatives has been documented:

  • 6-Aminopyrido[2,3-d]pyrimidinone exhibits significant antimicrobial properties against various pathogens. This suggests that the functional groups present in these compounds may enhance their interaction with microbial targets.

Neuroprotective Effects

Neuroprotective activities have been observed in certain analogs:

  • 1-Methylpyrrolidinylpyrido[2,3-d]pyrimidine has been noted for its neuroprotective effects in models of neurodegenerative diseases. This activity is likely linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

A selection of studies focusing on the biological activity of related compounds provides insights into the potential effects of this compound:

StudyFindings
Sayed et al. (2019)Developed novel derivatives showing significant cytotoxicity against HepG2 liver carcinoma cells. The presence of specific substituents was crucial for activity.
MDPI Review (2022)Discussed thiazole-bearing molecules with similar structures exhibiting anticonvulsant and anticancer properties.
ACS Journal (2015)Highlighted a class of pyrrolo-pyrimidine derivatives with antimycobacterial activity, inhibiting cytochrome bc1 complex.

Interaction Studies

Understanding the interactions between this compound and biological targets is essential for elucidating its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.
  • Cellular Uptake : Investigating how effectively the compound enters target cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.